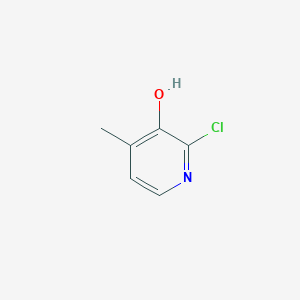

2-Chloro-4-methylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEQEGMDNINOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654168 | |

| Record name | 2-Chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-70-6 | |

| Record name | 2-Chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-4-methylpyridin-3-ol: A Strategic Intermediate for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-4-methylpyridin-3-ol (CAS No: 884494-70-6), a functionalized pyridine derivative of significant interest in drug discovery and development. Pyridine scaffolds are privileged structures in medicinal chemistry, and the specific arrangement of chloro, methyl, and hydroxyl groups on this molecule offers a versatile platform for creating complex molecular architectures.[1] This document details a robust, multi-step synthetic pathway, explains the chemical principles underpinning the chosen methodology, and establishes a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound.

Introduction and Strategic Importance

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and blockbuster pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of modern drug design. This compound is a particularly valuable building block due to its trifunctional nature:

-

The Chlorine Atom (C2): Serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse molecular fragments.

-

The Hydroxyl Group (C3): Can be alkylated or acylated to modulate physicochemical properties such as solubility and lipophilicity. It also acts as a key hydrogen bond donor/acceptor, crucial for molecular recognition at biological targets.

-

The Methyl Group (C4): Provides a lipophilic contact point and can influence the steric and electronic properties of the pyridine ring, impacting binding affinity and metabolic stability.

This unique combination makes this compound a strategic starting material for synthesizing novel compounds targeting a wide range of diseases, from inflammation to oncology.[2]

A Validated Synthetic Pathway

While multiple synthetic routes to substituted pyridines exist, a highly effective and logical pathway to this compound proceeds via the key intermediate, 3-Amino-2-chloro-4-methylpyridine. This approach is predicated on well-established, high-yielding transformations that are scalable and reproducible. The overall strategy involves constructing a functionalized pyridine ring, introducing the chloro and amino groups, and finally converting the amine to the target hydroxyl group via a Sandmeyer-type reaction.

Caption: Synthetic Workflow for this compound.

Experimental Protocol

Causality Behind Methodological Choices: The synthesis begins with the construction of the pyridine core, followed by robust functional group interconversions. The use of phosphorus oxychloride is a standard and highly effective method for converting hydroxypyridines (or their pyridinone tautomers) to chloropyridines.[3][4] The Hofmann degradation provides a reliable pathway from a carboxamide to an amine.[3] The final diazotization-hydrolysis sequence is a classic transformation for converting an aromatic amine to a hydroxyl group, requiring careful temperature control to manage the stability of the diazonium salt intermediate.

Step 1: Synthesis of 2-Hydroxy-4-methyl-3-pyridinecarbonitrile This initial step involves the condensation of 4,4-dimethoxy-2-butanone with cyanoacetamide, followed by cyclization to form the pyridine ring.[5] This reaction is typically catalyzed by a base and provides the core scaffold for subsequent modifications.

Step 2: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

-

To a flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methyl-3-pyridinecarbonitrile (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) portion-wise.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully distill the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ or NH₄OH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.[3][4]

Step 3: Synthesis of 3-Amino-2-chloro-4-methylpyridine

-

Hydrolyze the nitrile group of 2-chloro-4-methyl-3-pyridinecarbonitrile by heating in concentrated sulfuric acid (~100 °C for 1 hour) to form 2-chloro-4-methyl-3-carboxamide.[4]

-

Prepare a solution of sodium hypobromite (NaOBr) by adding bromine dropwise to a cooled (0 °C) solution of sodium hydroxide.

-

Add the 2-chloro-4-methyl-3-carboxamide portion-wise to the cold NaOBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-75 °C for 2-3 hours to complete the Hofmann degradation.[3]

-

Cool the mixture to induce crystallization. Filter the product, wash with water, and dry to obtain 3-Amino-2-chloro-4-methylpyridine.[6]

Step 4: Synthesis of this compound

-

Dissolve 3-Amino-2-chloro-4-methylpyridine (1.0 eq) in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then gently heat to 40-50 °C. Nitrogen gas evolution will be observed as the diazonium salt hydrolyzes.

-

After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical data are expected for this compound.

Caption: Logical Workflow for Compound Characterization.

Summary of Expected Analytical Data

The following table summarizes the key physical and spectroscopic data expected for this compound.[7]

| Parameter | Expected Value / Observation |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 884494-70-6[7] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5-10.5 (s, 1H, -OH), δ ~7.8 (d, 1H, Ar-H), δ ~7.1 (d, 1H, Ar-H), δ ~2.3 (s, 3H, -CH₃). Chemical shifts and coupling constants (J) will confirm substitution pattern. |

| ¹³C NMR (100 MHz, DMSO-d₆) | 6 distinct signals expected. Approximate shifts: δ ~150-155 (C-OH), δ ~145-150 (C-Cl), δ ~140-145 (Ar C-H), δ ~125-130 (Ar C-CH₃), δ ~120-125 (Ar C-H), δ ~15-20 (-CH₃). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 143. Isotopic peak (M+2)⁺ at m/z = 145 with ~33% intensity of M⁺, confirming the presence of one chlorine atom. |

| IR Spectroscopy (ATR) | Broad peak at ~3200-3600 cm⁻¹ (O-H stretch); ~2900-3000 cm⁻¹ (C-H stretch); ~1550-1600 cm⁻¹ (C=C/C=N aromatic stretch); ~1000-1100 cm⁻¹ (C-O stretch); ~700-800 cm⁻¹ (C-Cl stretch).[8] |

Conclusion

This guide outlines a logical and robust framework for the synthesis and characterization of this compound. By leveraging a multi-step pathway built upon reliable and well-documented chemical transformations, researchers can confidently produce this valuable intermediate. The detailed characterization workflow provides the necessary tools to validate the structural integrity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and medicinal chemistry. The strategic utility of this compound as a versatile building block underscores its importance for developing next-generation therapeutics.

References

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methyl-pyridine. Wiley Subscription Services, Inc. Retrieved from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

ResearchGate. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley Subscription Services, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 884494-70-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 8. m.youtube.com [m.youtube.com]

Physicochemical properties of 2-Chloro-4-methylpyridin-3-ol

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-methylpyridin-3-ol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features—a chlorinated pyridine ring with hydroxyl and methyl functional groups—suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the essential physicochemical properties of this compound and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to confirm its molecular structure and identity. For this compound, this involves a combination of spectroscopic techniques.

Molecular Formula: C₆H₆ClNO Molecular Weight: 143.57 g/mol CAS Number: 884494-70-6[1]

Spectroscopic Characterization

A suite of spectroscopic methods is employed to elucidate and confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the structure of organic molecules.[2][3] A complete analysis of both ¹H and ¹³C NMR spectra is expected for unambiguous structure elucidation.[2][4]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule.[5][6][7]

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[8][9][10]

The logical workflow for spectroscopic analysis is depicted below:

Caption: Logical workflow for the structural elucidation of this compound using spectroscopic methods.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups. |

| ¹³C NMR | Resonances for each of the six unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.[11] |

| FTIR | A broad absorption band in the 3650-3250 cm⁻¹ region indicating the O-H stretch of the hydroxyl group. Characteristic peaks for C=C and C-N stretching of the pyridine ring, and a C-Cl stretching vibration. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information. |

Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity.[12][13] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[12]

Experimental Protocol: Capillary Melting Point Determination [14]

The capillary method is a common and straightforward technique for determining the melting point.[14]

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form.[14]

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-4 mm in height) into the sealed end.[15]

-

Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.[14][15]

-

Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This is a time-saving measure.[12][15]

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[15] Insert a new sample and heat slowly, at a rate of 1-3°C per minute, near the expected melting point.[15]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the compound.[15]

Table 2: Physical Properties of this compound

| Property | Value | Method of Determination |

| Melting Point | To be determined | Capillary Method |

| Appearance | To be determined | Visual Inspection |

Chemical Properties

Solubility

Solubility is a crucial parameter in drug development as it influences absorption and bioavailability. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[16] The presence of a polar hydroxyl group and the pyridine nitrogen suggests that this compound will exhibit some solubility in polar solvents.

Experimental Protocol: Qualitative Solubility Testing [17][18][19]

A systematic approach to solubility testing can provide significant information about the functional groups and polarity of a molecule.[17]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[17][19]

-

Procedure:

-

Interpretation:

-

Water Solubility: Indicates the presence of polar functional groups.[17] The pH of the aqueous solution should be tested with litmus paper to determine if the compound is acidic or basic.[19]

-

5% NaOH Solubility: Solubility in a dilute base suggests the presence of an acidic functional group, such as the hydroxyl group on the pyridine ring, which is phenolic in nature.[17][20]

-

5% NaHCO₃ Solubility: Differentiates between strong and weak acids. Phenols are typically insoluble in sodium bicarbonate solution.[20]

-

5% HCl Solubility: Solubility in a dilute acid indicates the presence of a basic functional group, such as the pyridine nitrogen.[17][19][20]

-

Caption: Decision workflow for the qualitative solubility testing of this compound.

Table 3: Predicted Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | Presence of polar hydroxyl group and pyridine nitrogen capable of hydrogen bonding. |

| Diethyl Ether | Slightly soluble | A less polar organic solvent. |

| 5% NaOH | Soluble | The phenolic hydroxyl group is acidic and will be deprotonated by a strong base. |

| 5% NaHCO₃ | Insoluble | The phenolic hydroxyl group is likely not acidic enough to react with a weak base. |

| 5% HCl | Soluble | The basic pyridine nitrogen will be protonated by an acid. |

Acidity Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. For a molecule like this compound, which has both an acidic (hydroxyl) and a basic (pyridine nitrogen) center, determining the pKa values is essential for understanding its ionization state at physiological pH.[21] Potentiometric titration is a highly precise and common method for pKa determination.[21][22]

Experimental Protocol: pKa Determination by Potentiometric Titration [21][22][23]

Methodology:

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[23]

-

Sample Preparation: Prepare a solution of this compound of a known concentration (at least 10⁻⁴ M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).[22][23] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[23]

-

Titration:

-

To determine the pKa of the acidic hydroxyl group, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the pKa of the basic pyridine nitrogen (as its conjugate acid), first, protonate it with a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) and then titrate with a standardized strong base.

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the pH reading is stable.[23]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[21][24] The first derivative of the curve can be used to accurately locate the equivalence point.[24]

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a comprehensive and reliable characterization of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and development, ensuring that subsequent research is built upon a solid and trustworthy understanding of its chemical nature.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

ACS Publications. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

-

Unknown Source. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Royal Society of Chemistry. Soxhlet extraction. [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of South Alabama. (2012). Melting Point Determination. [Link]

-

RSC Education. Melting point determination. [Link]

-

Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

MSU Chemistry. NMR Spectroscopy. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Hielscher Ultrasonics. Soxhlet Extraction - What is it? How does it work?. [Link]

-

University of York. Soxhlet Extraction - Chemistry Teaching Labs. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Unknown Source. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Unknown Source. SOXHLET EXTRACTION METHOD. [Link]

-

PubChem. 2-Chloro-4-methylpyridine. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Unknown Source. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Unknown Source. fourier transform infrared spectroscopy. [Link]

-

YouTube. (2021). Mass Spectrometry in Organic Chemistry // HSC Chemistry. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. [Link]

-

Unknown Source. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Google Patents. (2000).

-

PubChem. 2-Chloro-4-methyl-nicotinonitrile. [Link]

Sources

- 1. 884494-70-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. azolifesciences.com [azolifesciences.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. mse.washington.edu [mse.washington.edu]

- 6. photometrics.net [photometrics.net]

- 7. rtilab.com [rtilab.com]

- 8. fiveable.me [fiveable.me]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 14. westlab.com [westlab.com]

- 15. southalabama.edu [southalabama.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. scribd.com [scribd.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. scispace.com [scispace.com]

Spectroscopic Data of 2-Chloro-4-methylpyridin-3-ol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-4-methylpyridin-3-ol (CAS No. 884494-70-6), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. While comprehensive experimental spectra for this specific compound are not widely published, this document leverages fundamental principles of spectroscopy and extensive data from analogous structures to provide a robust, predictive guide for its structural elucidation. By understanding the influence of each substituent—chloro, methyl, and hydroxyl groups—on the pyridine core, we can confidently anticipate the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document is structured to provide not just data, but a causal understanding behind the spectral characteristics, empowering researchers to interpret their own experimental results with greater confidence.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, and the hydroxyl proton.

Predicted Spectral Features:

-

Methyl Protons (-CH₃): A singlet appearing in the upfield region, predicted around δ 2.2-2.4 ppm . The methyl group at the C4 position is relatively shielded and will not exhibit coupling with other protons, resulting in a sharp singlet integrating to 3H. For comparison, the methyl protons in 4-methylpyridine (4-picoline) appear at approximately δ 2.35 ppm.[1][2]

-

Aromatic Protons (-H5, -H6): The pyridine ring features two remaining protons at the C5 and C6 positions. These will appear as two distinct doublets in the aromatic region (δ 6.5-8.5 ppm).

-

H5 Proton: This proton is expected to be a doublet at approximately δ 7.0-7.2 ppm . It is coupled to the H6 proton.

-

H6 Proton: This proton, adjacent to the nitrogen atom, will be the most deshielded aromatic proton, appearing as a doublet around δ 7.9-8.1 ppm . Its downfield shift is characteristic of protons alpha to the nitrogen in a pyridine ring.[3][4]

-

-

Hydroxyl Proton (-OH): A broad singlet is predicted in the range of δ 5.0-6.0 ppm , though its chemical shift can be highly variable depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic test for exchangeable protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5]

-

Filtration: Filter the solution through a pipette with a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[6]

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for chemical shift referencing.

-

D₂O Exchange: To confirm the hydroxyl peak, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and gently shaking.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (C4) | 2.2 - 2.4 | Singlet (s) | 3H |

| H5 | 7.0 - 7.2 | Doublet (d) | 1H |

| H6 | 7.9 - 8.1 | Doublet (d) | 1H |

| -OH (C3) | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the electronic effects of the attached substituents.

Predicted Spectral Features:

The chemical shifts are predicted based on data from analogous compounds like 2-chloropyridine and 4-methylpyridine.[7][8][9][10][11]

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear at the highest field (most shielded), predicted around δ 18-22 ppm .

-

Aromatic Carbons:

-

C2 (bearing -Cl): The carbon atom directly bonded to the electronegative chlorine atom will be significantly deshielded, predicted in the range of δ 148-152 ppm . In 2-chloropyridine, this carbon appears around δ 150 ppm.[9]

-

C3 (bearing -OH): The carbon attached to the hydroxyl group is also deshielded, expected around δ 153-157 ppm .

-

C4 (bearing -CH₃): This carbon's chemical shift will be influenced by both the attached methyl group and its position relative to the other substituents, predicted around δ 135-139 ppm .

-

C5: This CH carbon is predicted to appear in the region of δ 120-124 ppm .

-

C6: The CH carbon adjacent to the ring nitrogen will be deshielded relative to C5, predicted around δ 145-149 ppm .

-

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A higher concentration is typically required for ¹³C NMR. Dissolve 15-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.[12]

-

Filtration: Filter the sample solution into a clean 5 mm NMR tube as described for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C4) | 18 - 22 |

| C5 | 120 - 124 |

| C4 | 135 - 139 |

| C6 | 145 - 149 |

| C2 | 148 - 152 |

| C3 | 153 - 157 |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Spectral Features:

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration.[13] The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium sharp peaks are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

-

C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .

-

C=C and C=N Ring Stretch: The pyridine ring will exhibit a series of characteristic stretching vibrations in the fingerprint region, typically between 1400-1650 cm⁻¹ .[14]

-

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is expected to produce a strong peak in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption band for the C-Cl stretch is predicted in the lower frequency region, typically between 700-800 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common, rapid technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[15]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the built-in press to ensure firm contact between the sample and the crystal surface.[16]

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=C, C=N Ring Stretches | 1400 - 1650 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation, which can be useful for structural elucidation.[17][18]

Predicted Spectral Features:

-

Molecular Ion (M⁺): The molecular formula is C₆H₆ClNO. The monoisotopic mass is approximately 143.01 Da. A key feature will be the isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the mass spectrum will show two molecular ion peaks:

-

M⁺ peak at m/z 143 (for the molecule containing ³⁵Cl)

-

M+2 peak at m/z 145 (for the molecule containing ³⁷Cl)

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 . This pattern is a definitive indicator of the presence of a single chlorine atom.

-

-

Key Fragmentation Pathways: EI is a high-energy technique that will cause the molecular ion to fragment.[19][20][21] Plausible fragmentation pathways include:

-

Loss of HCl (M - 36): A fragment ion at m/z 107 could be formed by the elimination of a hydrogen and the chlorine atom.

-

Loss of CO (M - 28): Following rearrangement, the loss of carbon monoxide from the pyridinol ring could lead to a fragment at m/z 115 .

-

Loss of Methyl Radical (M - 15): Cleavage of the methyl group would result in a fragment at m/z 128 .

-

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[17]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). The Basics of NMR - Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pyridinol - 1H NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - 13C NMR. Retrieved from [Link]

-

Asian Journal of Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Chromatography Online. (2019, April 1). Electron Ionization in GC–MS. LCGC International. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - 1H NMR Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Roczniki Chemii. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the IR spectra of pyridine-(NH3)n, n = 1-3 and those.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Stenutz. (n.d.). 4-methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. organomation.com [organomation.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mse.washington.edu [mse.washington.edu]

- 16. agilent.com [agilent.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Potential Reaction Mechanisms of 2-Chloro-4-methylpyridin-3-ol

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential reaction mechanisms involving 2-Chloro-4-methylpyridin-3-ol. This document delves into the chemical reactivity of this versatile heterocyclic compound, offering insights into its behavior in various organic transformations. The content is structured to provide not only a theoretical understanding of the reaction mechanisms but also practical, field-proven insights and detailed experimental protocols.

Introduction

This compound is a substituted pyridine derivative with a unique combination of functional groups that dictate its chemical reactivity. The presence of a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position on the pyridine ring gives rise to a rich and varied chemical landscape. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The chlorine atom at the 2-position serves as a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The hydroxyl group, a proton donor and a nucleophile, can participate in a range of reactions typical of phenols and alcohols. The methyl group, through its electron-donating inductive effect, can influence the regioselectivity of certain reactions. This guide will explore these reactivities in detail, providing a framework for the rational design of synthetic routes utilizing this valuable building block.

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| CAS Number | 884494-70-6 | |

| Appearance | Off-White to Light Yellow Powder | Not explicitly found, inferred from similar compounds. |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from general properties of pyridinols. |

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution at the C2-position, where the chlorine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (C2 and C6) and para (C4) to it for nucleophilic attack.[1][2] The presence of the chlorine atom, a good leaving group, at the C2-position makes this a highly favorable reaction.

General Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the chloride ion.

Caption: Generalized SNAr mechanism at the C2-position.

Common Nucleophiles and Expected Products

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH₂ (e.g., Aniline, Benzylamine) | 2-Amino-4-methylpyridin-3-ol derivatives |

| Alkoxides | NaOR (e.g., Sodium methoxide) | 2-Alkoxy-4-methylpyridin-3-ol derivatives |

| Thiolates | NaSR (e.g., Sodium thiophenoxide) | 2-Thioether-4-methylpyridin-3-ol derivatives |

| Hydroxide | NaOH or KOH | 4-Methylpyridin-2,3-diol |

Experimental Protocol: Amination with Aniline

This protocol is adapted from established procedures for the amination of 2-chloropyridines.[3]

Objective: To synthesize 2-(phenylamino)-4-methylpyridin-3-ol.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMF to dissolve the solids.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-4-methylpyridin-3-ol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester.[4][5][6][7][8]

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[9][10][11][12][13] This provides an alternative and often milder method for amination compared to traditional SNAr.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating hydroxyl and methyl groups can facilitate substitution under certain conditions. The directing effects of the substituents will play a crucial role in determining the position of substitution. The hydroxyl group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The chloro group is an ortho-, para-director but deactivating. The pyridine nitrogen is a meta-director for electrophilic attack on the pyridinium ion.

Nitration

Nitration of the pyridine ring typically requires harsh conditions. For this compound, nitration is expected to occur at the C5 or C6 position, influenced by the directing effects of the existing substituents.[14][15][16][17][18]

Halogenation

Direct halogenation of the pyridine ring can also be challenging. However, methods for the regioselective halogenation of pyridines and their N-oxides have been developed.[19][20][21][22][23] For this compound, halogenation would likely occur at the C5 or C6 position.

Reactions of the Hydroxyl Group

The hydroxyl group at the C3-position behaves similarly to a phenolic hydroxyl group and can undergo various reactions.

Etherification (Williamson Ether Synthesis)

The hydroxyl group can be deprotonated with a base to form a pyridinoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an ether.[24]

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Esterification

The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding esters.

Synthesis of this compound

While a definitive, detailed synthesis for this compound was not found in the initial searches, plausible synthetic routes can be proposed based on the synthesis of structurally similar compounds. A common strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the functional groups. For instance, a route could start from a suitable precursor that already contains the methyl group and then build the pyridine ring, followed by chlorination and hydroxylation steps. The synthesis of the related compound 2-chloro-3-amino-4-methylpyridine often involves multi-step sequences starting from acyclic precursors.[25][26][27][28][29][30]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling at the C2-position, offering a versatile handle for the introduction of a wide range of substituents. The hydroxyl group provides a secondary site for modification, further expanding its synthetic utility. While electrophilic substitution on the pyridine ring is less favorable, it can be achieved under specific conditions, allowing for further functionalization. This guide provides a foundational understanding of the potential reaction mechanisms of this compound, which should aid researchers in designing innovative synthetic strategies for the development of novel molecules in the pharmaceutical and materials science fields.

References

- Preparation method of 2-chloro-3-aminopyridine.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine.

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. [Link]

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Process for preparation of nitropyridine derivatives.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Oxidative Dearomatization of Pyridines. PMC - NIH. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

- Preparation of sec and tert amines by Buchwald-Hartwig Amination.

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

-

Amination of 2-halopyridines. ResearchGate. [Link]

-

A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. [Link]

- Preparing method of 2,6-dichloro-3-nitropyridine.

- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

- Pyridine Derivatives. III. The Rearrangement of Some Simple 3-Halopyridine-N-oxides 1.

-

Biological dehalogenation and halogenation reactions. PubMed. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]

-

C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. ResearchGate. [Link]

- Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 15. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 16. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]

- 17. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 18. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Biological dehalogenation and halogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 25. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. Page loading... [wap.guidechem.com]

- 28. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 30. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

Literature review on substituted pyridin-3-ol compounds

An In-Depth Technical Guide to Substituted Pyridin-3-ol Compounds: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Authored by a Senior Application Scientist

Preamble: The Enduring Significance of the Pyridin-3-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in drug design.[3][4] Among its many isomers, the pyridin-3-ol core—a pyridine ring bearing a hydroxyl group at the 3-position—represents a particularly versatile and valuable starting point for the development of novel therapeutic agents. This hydroxyl group provides a critical anchor for further functionalization and a key interaction point for biological targets.

This technical guide offers a comprehensive exploration of substituted pyridin-3-ol compounds, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causal relationships that govern the synthesis, structure-activity relationships (SAR), and biological applications of this important class of molecules. Our focus is on providing not just the "what," but the "why"—elucidating the scientific rationale behind synthetic strategies and the mechanistic basis of biological activity.

Synthetic Avenues to the Pyridin-3-ol Core and Its Derivatives

The efficient synthesis of the pyridin-3-ol scaffold is a critical first step in its exploration. Over the years, methodologies have evolved from harsh, classical procedures to more sophisticated and versatile modern techniques.

Foundational Synthetic Strategies

Historically, the preparation of 3-hydroxypyridine was often challenging. Early, foundational methods included the high-temperature sulfonation of pyridine followed by alkali fusion, and the diazotization of 3-aminopyridine followed by hydrolysis.[5] While historically significant, these methods often suffer from low yields, harsh conditions, and limited scope for introducing substituents.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a broader toolkit for constructing and functionalizing the pyridin-3-ol ring system with greater precision and efficiency.

-

Multi-Component Reactions: These reactions offer a powerful strategy for rapidly building molecular complexity. For instance, a flexible three-component approach involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed for the synthesis of highly substituted pyridin-4-ol derivatives, and similar principles can be applied to access other isomers.[6]

-

Cyclization of Acyclic Precursors: A common and effective strategy involves the construction of the pyridine ring from suitably substituted acyclic precursors. The olefin cross-metathesis reaction, for example, can generate α,β-unsaturated 1,5-dicarbonyl compounds that serve as direct precursors to pyridines with diverse substitution patterns.[7]

-

C-H Functionalization: Direct C-H functionalization has emerged as a step-economical approach to modify the pyridine scaffold without the need for pre-functionalized starting materials.[8] This avoids lengthy synthetic sequences and allows for late-stage modification of complex molecules, a highly desirable feature in drug discovery programs.[9]

Below is a generalized workflow for the synthesis and diversification of a pyridin-3-ol scaffold.

Caption: Generalized workflow for pyridin-3-ol synthesis and functionalization.

Structure-Activity Relationships (SAR): Decoding the Substituent Effects

The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the ring.[10] Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of Electronic and Steric Properties

The introduction of functional groups can dramatically alter the molecule's interaction with its biological target.

-

Antiproliferative Activity: SAR studies on pyridine derivatives have shown that antiproliferative activity is often linked to the number and position of methoxy (O-CH3) groups; increasing the number of these substituents can lead to lower IC50 values (increased potency).[1] The addition of halogens (Br, Cl, F) and other cyclic structures also significantly modulates activity.[1]

-

Antibacterial Activity: In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the substituents on an attached piperazine ring had a remarkable influence on antibacterial efficacy.[11] This suggests the presence of a large binding pocket in the bacterial target where different functional groups can be accommodated to enhance binding.[11]

-

CNS Receptor Binding: For analogues targeting neuronal nicotinic acetylcholine receptors, the introduction of bulky substituents like phenyl or heteroaryl groups at the C5 position of the pyridine ring was explored to probe steric influence.[12] This led to the identification of compounds with Ki values in the nanomolar range, demonstrating that this position is critical for modulating receptor affinity and functional activity.[12]

The following diagram illustrates the core concept of SAR, where modifications at different positions on the pyridin-3-ol scaffold lead to varied biological outcomes.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. benchchem.com [benchchem.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-Chloro-4-methylpyridin-3-ol: A Technical Guide to its Discovery and Methodologies

Abstract

This in-depth technical guide navigates the synthetic landscape of 2-Chloro-4-methylpyridin-3-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence and synthesis are the logical outcomes of decades of research into the functionalization of the pyridine ring. This guide elucidates the core chemical principles and historical synthetic strategies for related 3-hydroxypyridines and 2-chloropyridines, culminating in a detailed exploration of plausible and established routes to this compound. We will delve into the causality behind experimental choices, provide validated protocols for analogous transformations, and present a forward-looking perspective on the synthesis of this important structural motif.

Introduction: The Significance of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene, while possessing a basic nitrogen atom, make it a privileged scaffold in drug design. The strategic placement of substituents on the pyridine ring is a key tool for modulating a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity and selectivity.

The 3-hydroxypyridine moiety, in particular, is a significant pharmacophore. Its presence in natural products and therapeutic agents underscores its importance[1]. The synthesis of 3-hydroxypyridine itself has a rich history, with early methods involving the high-temperature fusion of pyridinesulfonic acid salts, a process often fraught with challenges of yield and scalability[2]. More refined methods, such as the hydrolysis of 3-pyridinesulfonic acid under pressure, were later developed to improve efficiency and purity[2].

The introduction of a chlorine atom, particularly at the 2-position, further enhances the synthetic versatility of the pyridine ring. The 2-chloro substituent can serve as a handle for a variety of cross-coupling reactions, allowing for the introduction of additional complexity and the construction of diverse molecular architectures[3][4][5].

This guide will therefore first explore the foundational synthesis of 3-hydroxypyridines and the methods for their chlorination, providing the necessary context for understanding the specific challenges and opportunities in the synthesis of this compound.

Foundational Synthetic Strategies for 3-Hydroxypyridines

The journey to synthesizing complex substituted pyridines like this compound begins with an understanding of the fundamental routes to the core 3-hydroxypyridine structure.

From Pyridinesulfonic Acids

Historically, one of the most common industrial methods for producing 3-hydroxypyridine has been the hydrolysis of 3-pyridinesulfonic acid. This multi-step process typically starts with the sulfonation of pyridine, followed by alkali fusion or high-pressure hydrolysis to yield the desired pyridinol[2].

-

Sulfonation of Pyridine: Pyridine is treated with oleum (fuming sulfuric acid) to introduce a sulfonic acid group at the 3-position.

-

Alkali Fusion/Hydrolysis: The resulting 3-pyridinesulfonic acid is then subjected to harsh conditions, either by fusion with a mixture of sodium and potassium hydroxides at high temperatures or by hydrolysis in an aqueous solution of alkali metal hydroxides under pressure[2]. These conditions are necessary to displace the sulfonate group with a hydroxyl group.

While historically significant, these methods often suffer from drawbacks such as high energy consumption, the use of corrosive reagents, and challenges in achieving consistent high yields[2].

Ring Transformation of Furans

A more elegant and often higher-yielding approach to 3-hydroxypyridines involves the ring transformation of furan derivatives. This strategy leverages the commercial availability of a wide range of substituted furans.

A notable example is the reaction of 2-acylfurans with ammonia under heat and pressure, which leads to the corresponding 2-alkyl-3-hydroxypyridines in good yields[6]. This method offers a more direct route to substituted 3-hydroxypyridines. Another key transformation is the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, to produce 3-hydroxypyridine.

A significant advancement in this area is the synthesis of 3-hydroxypyridine from 2-aminomethylfuran and chlorine in an aqueous hydrochloric acid solution[7]. This process is particularly relevant as it introduces a chlorination step early in the synthetic sequence.

The Introduction of the 2-Chloro Substituent: Key Methodologies

The chlorination of the pyridine ring, particularly at the 2-position, is a critical transformation for accessing a wide range of valuable intermediates.

Chlorination of Pyridinols

A direct approach to 2-chloro-3-hydroxypyridines is the chlorination of 3-hydroxypyridine itself. An early method, reported in 1936, involved the reaction of 3-hydroxypyridine with a mixture of boiling hydrochloric acid and hydrogen peroxide, although the yields were modest[7].

A significant improvement was the use of sodium hypochlorite in an aqueous medium at a high pH (11-13)[7]. This process provides a more efficient and scalable method for the synthesis of 2-chloro-3-hydroxypyridine, with reported yields of up to 85%[7].

Diagram 1: General Workflow for the Chlorination of 3-Hydroxypyridine

Caption: Workflow for the chlorination of 3-hydroxypyridine.

Chlorination of Pyridones

The tautomeric equilibrium between hydroxypyridines and pyridones is a key consideration in their reactivity. For instance, 2-hydroxypyridines exist predominantly as their pyridone tautomers. The conversion of a hydroxyl group to a chloro group is often achieved by treating the corresponding pyridone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[8][9][10]. This is a widely used and robust method in pyridine chemistry.

For example, 2-hydroxy-4-methyl-3-pyridinecarbonitrile can be effectively converted to 2-chloro-4-methyl-3-pyridinecarbonitrile by refluxing with phosphorus oxychloride[8][9].

Synthesis of this compound: Plausible Routes and Methodologies

Based on the foundational chemistry discussed, we can now outline the most plausible synthetic routes to this compound.

Route 1: Chlorination of 4-methylpyridin-3-ol

This is arguably the most direct approach and is analogous to the synthesis of 2-chloro-3-hydroxypyridine.

Diagram 2: Synthetic Route via Chlorination of 4-methylpyridin-3-ol

Caption: Direct chlorination of 4-methylpyridin-3-ol.

Experimental Protocol (Hypothetical, based on analogous reactions[7]):

-

Preparation of 4-methylpyridin-3-ol: The synthesis of the starting material, 4-methylpyridin-3-ol, can be achieved through various methods, including multi-step syntheses starting from commercially available picolines or through ring-formation reactions.

-

Chlorination Reaction:

-

To a solution of 4-methylpyridin-3-ol in water, an aqueous solution of sodium hydroxide is added to adjust the pH to approximately 12.

-

The reaction mixture is cooled to 0-5 °C.

-

An aqueous solution of sodium hypochlorite is added dropwise while maintaining the temperature and pH.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled and the pH is adjusted to neutral (pH 7) with hydrochloric acid.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Causality and Trustworthiness: This protocol is based on the well-established method for the chlorination of 3-hydroxypyridine[7]. The high pH is crucial for the reaction to proceed efficiently, as it deprotonates the hydroxyl group, making the ring more susceptible to electrophilic attack by the active chlorine species. The control of temperature is essential to minimize side reactions. The self-validating nature of this protocol lies in the careful monitoring of pH and the progress of the reaction, ensuring complete conversion and minimizing the formation of byproducts.

Route 2: Multi-step Synthesis from a Substituted Pyridone

This route involves the construction of a suitably substituted pyridin-2-one followed by chlorination and subsequent functional group manipulations. This approach offers greater control over the substitution pattern. A plausible pathway starts from readily available precursors and proceeds through a 2-hydroxypyridine (pyridin-2-one) intermediate.

Diagram 3: Multi-step Synthetic Pathway

Caption: A potential multi-step synthesis of this compound.

This pathway is inspired by the synthesis of 3-amino-2-chloro-4-methylpyridine[8][9][11].

Experimental Protocol (Conceptual steps based on analogous syntheses[8][9]):

-

Synthesis of 2-hydroxy-4-methyl-3-cyanopyridine: This intermediate can be prepared from the cyclization of precursors derived from Knoevenagel condensation of acetone with malononitrile, followed by reaction with triethyl orthoformate and cyclization with ammonia, and subsequent diazotization and hydrolysis[8][9].

-

Chlorination: The 2-hydroxy-4-methyl-3-cyanopyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically at reflux, to yield 2-chloro-4-methyl-3-cyanopyridine[8][9].

Causality and Trustworthiness: Each step in this proposed synthesis is based on well-established and reliable reactions in pyridine chemistry. The chlorination of the pyridone with POCl₃ is a standard and high-yielding procedure. The subsequent transformations of the cyano group are more complex but are based on known organic chemistry principles. The success of this route would depend on the optimization of each step to ensure good yields and purity.

Quantitative Data Summary

| Reaction | Starting Material | Product | Reagents | Yield (%) | Reference(s) |

| Chlorination of 3-hydroxypyridine | 3-hydroxypyridine | 2-chloro-3-hydroxypyridine | NaOCl, aq. NaOH | 85 | [7] |

| Chlorination of 2-hydroxy-4-methyl-3-cyanopyridine | 2-hydroxy-4-methyl-3-cyanopyridine | 2-chloro-4-methyl-3-cyanopyridine | POCl₃ | 89.2 | [8][9] |

| Nitration of 2-hydroxy-4-picoline | 2-hydroxy-4-picoline | 2-hydroxy-4-methyl-3-nitropyridine | HNO₃, H₂SO₄ | (not specified, but known to have selectivity issues) | [8][9][11] |

| Synthesis of 2-chloro-4-methyl-3-nitropyridine | 2-hydroxy-4-methyl-3-nitropyridine | 2-chloro-4-methyl-3-nitropyridine | POCl₃ | 75.3 | [10] |

Conclusion and Future Outlook

The synthesis of this compound, while not detailed in a dedicated historical publication, can be confidently approached through established principles of pyridine chemistry. The direct chlorination of 4-methylpyridin-3-ol stands out as the most straightforward and likely highest-yielding method, building upon the optimized procedures for the parent 3-hydroxypyridine. Multi-step routes, while more complex, offer greater flexibility in the introduction of various substituents and are valuable for creating diverse libraries of analogues for drug discovery.

As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical and agrochemical industries, the development of robust and scalable syntheses for functionalized pyridine building blocks like this compound will remain a critical area of research. Future efforts will likely focus on the development of more sustainable and efficient catalytic methods for the selective functionalization of the pyridine ring, further expanding the synthetic chemist's toolkit for the creation of innovative and impactful molecules.

References

-

Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available at: [Link]

-